Ertapenem

Content Navigation

CAS Number

Product Name

IUPAC Name

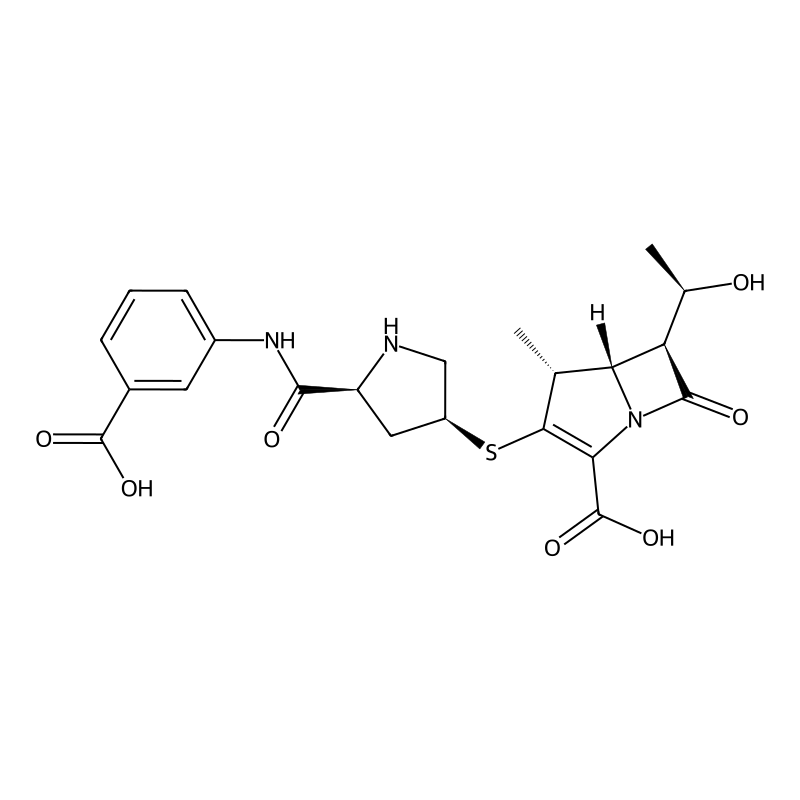

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Resistance Mechanisms

Researchers use ertapenem to study how bacteria develop resistance to carbapenem antibiotics. By exposing bacteria to ertapenem in controlled laboratory settings, scientists can identify genetic mutations or the production of enzymes (carbapenemases) that allow bacteria to evade the drug's effects. This knowledge is vital for developing new strategies to combat resistance [].

Developing Diagnostic Tools

Ertapenem can be incorporated into culture-based methods to differentiate between carbapenem-resistant Enterobacterales (CRE) strains. By using media supplemented with ertapenem, researchers can distinguish between bacteria with different levels of resistance. This helps in the rapid and accurate identification of highly resistant strains like carbapenemase-producing CRE, informing optimal treatment decisions [].

Evaluating New Antibiotic Candidates

Scientific research utilizes ertapenem as a benchmark antibiotic when evaluating the efficacy of new antibiotic candidates. By comparing the effectiveness of novel drugs against a well-characterized antibiotic like ertapenem, researchers can assess the potential of new treatments to combat infections caused by multidrug-resistant bacteria [].

Optimizing Treatment Strategies

Research involving ertapenem explores strategies to optimize its use in clinical settings. This includes investigating the impact of factors like patient protein levels on ertapenem's effectiveness and exploring alternative dosing regimens to maximize its therapeutic potential while minimizing the risk of resistance development.

Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, primarily used in the treatment of various bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic strains. Its chemical formula is , with a molecular weight of approximately 475.515 g/mol . Ertapenem is particularly noted for its stability against hydrolysis by various beta-lactamases, making it a valuable option in treating infections caused by resistant bacteria .

Ertapenem functions as a beta-lactam antibiotic, which means it contains a beta-lactam ring that is crucial for its antibacterial activity. The primary reaction involves the binding of ertapenem to penicillin-binding proteins (PBPs) on bacterial cell walls. This binding inhibits the cross-linking of peptidoglycan layers, ultimately leading to bacterial cell lysis and death. The drug's resistance to hydrolysis by certain beta-lactamases allows it to maintain its efficacy against many resistant strains .

Ertapenem exhibits a bactericidal mechanism of action by interfering with bacterial cell wall synthesis. It has a strong affinity for PBPs, particularly PBPs 2 and 3, which are essential for maintaining cell wall integrity. The inhibition of these proteins leads to osmotic instability and cell lysis . Ertapenem is effective against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, although it shows limited activity against Pseudomonas aeruginosa and Enterococcus species .

The synthesis of ertapenem involves several steps, typically starting from simpler carbapenem intermediates. One common method includes an organocatalytic Mannich reaction with anilines to produce the desired carbapenem structure. This process may involve various chemical transformations to ensure the correct stereochemistry and functional groups are present in the final product . The synthesis pathway emphasizes the importance of stability against dehydropeptidase I hydrolysis, allowing ertapenem to be administered without additional inhibitors .

Ertapenem is primarily used in clinical settings for treating:

- Complicated intra-abdominal infections

- Complicated urinary tract infections

- Skin and soft tissue infections

- Community-acquired pneumonia

- Acute pelvic infections

Its once-daily dosing regimen is advantageous compared to other carbapenems, which often require multiple administrations throughout the day due to shorter half-lives .

Ertapenem shares structural similarities with other carbapenems but has distinct characteristics that set it apart. Below is a comparison with two other notable carbapenems:

| Compound | Spectrum of Activity | Half-Life | Dosing Frequency | Stability Against Beta-Lactamases |

|---|---|---|---|---|

| Ertapenem | Broad (limited against Pseudomonas) | ~4 hours | Once daily | Resistant to many types |

| Imipenem | Broad (including Pseudomonas) | ~1 hour | Multiple times daily | Requires dehydropeptidase inhibitor |

| Meropenem | Broad (including Pseudomonas) | ~1 hour | Multiple times daily | More stable than imipenem |

Unique Features of Ertapenem:

- Once-Daily Dosing: Due to its longer half-life.

- Limited Activity Against Certain Pathogens: Particularly less effective against non-fermentative Gram-negative bacteria compared to imipenem and meropenem.

- High Protein Binding: Approximately 85-95%, influencing its pharmacokinetics significantly.

Key Synthetic Pathways for Beta-Lactam Core Formation

The synthesis of ertapenem relies on two fundamental approaches for constructing the carbapenem bicyclic core, both originating from the common building block 4-acetoxyazetidinone, designated as AOSA (4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone) [3] [4].

The first approach, developed by Merck, employs carbene insertion to form the critical nitrogen-carbon bond between positions 1 and 2 of the five-membered ring [3]. This methodology utilizes enolphosphate intermediates as versatile precursors that can be converted to different carbapenems through subsequent transformations. The carbene insertion pathway proceeds through the formation of enolphosphate para-nitrobenzyl (PNB) protected intermediate 61, which serves as a crystalline solid intermediate that can be isolated and purified [3].

The alternative Dieckmann condensation approach forms the carbon-carbon double bond between positions 2 and 3 of the five-membered ring [3]. This method utilizes allyl-protected enolphosphate intermediates and has been successfully implemented for meropenem synthesis. The Dieckmann approach offers advantages in terms of processing requirements, as it avoids the need for hydrogenation capabilities in manufacturing facilities [3].

Both synthetic routes converge on the formation of enolphosphate intermediates, which represent advanced synthetic intermediates from which different carbapenems can be prepared in relatively few synthetic steps [3]. The enolphosphate PNB protected intermediate 61 enables ertapenem synthesis in just two steps, while the allyl-protected enolphosphate 2 requires three steps for meropenem formation [3].

The critical coupling reaction between the carbapenem enolphosphate and the pyrrolidine-containing side chain represents the key carbon-sulfur bond formation step. This reaction utilizes 1,1,3,3-tetramethylguanidine as a base for the low-temperature reaction of the pyrrolidine-derived thiol with the carbapenem nucleus activated as the enol phosphate [1] [2]. The coupling reaction demonstrates remarkable efficiency, achieving overall yields of 90% for the two-step sequence when optimized conditions are employed [1] [2].

Stereoselective Introduction of the 1-Beta-Methyl Group

The stereoselective introduction of the 1-beta-methyl group represents one of the most challenging aspects of ertapenem synthesis, as the correct absolute configuration of this methyl group is mandatory for biological activity [5] [4]. The presence of the beta-methyl moiety distinguishes ertapenem from other carbapenems and contributes significantly to its enhanced stability against dehydropeptidases [5].

The synthesis of the beta-methyl carbapenem core begins with the preparation of the 4-acetoxyazetidinone AOSA precursor, which contains three stereocenters with the correct absolute configuration needed for all carbapenem synthesis [4]. The stereoselective formation of AOSA has been achieved through multiple synthetic approaches, including asymmetric [2+2] cycloaddition reactions using chiral imines derived from various chiral pool sources such as ethyl (S)-lactate, L-menthyl glyoxylate, and D-mannitol [6].

More recent developments have focused on copper(I)-mediated Kinugasa cycloaddition/rearrangement cascades between silyl-protected (R)-3-butyn-2-ol and nitrones derived from benzyl hydroxylamine and benzyl glyoxylate [6]. This approach provides access to the desired stereoisomer through debenzylation followed by oxidation with lead tetraacetate, offering improved stereocontrol compared to earlier methodologies [6].

The formation of the beta-methylazetidinone intermediate involves enolate addition to AOSA using diasteromeric auxiliaries to control the stereochemical outcome [4]. Alternative approaches based on Reformatsky-type reactions have been developed for large-scale industrial applications, providing more reliable stereocontrol and higher yields suitable for commercial production [4].

The stereoselective synthesis requires careful control of reaction conditions to ensure predominant formation of the desired (R)-configuration at the beta-methyl position. Temperature control, choice of base, and reaction timing all contribute to achieving the necessary stereoselectivity for biological activity [1] [2].

Large-Scale Production and Purification Challenges

The industrial manufacturing of ertapenem presents numerous technical challenges that have required extensive process development and optimization efforts. The complexity of the molecule, combined with the instability of the beta-lactam ring system, necessitates specialized handling and purification techniques [7] [8].

One of the primary challenges in large-scale production involves the protection and deprotection sequences required to maintain chemical stability throughout the synthetic process. Hydrogenolysis of para-nitrobenzyl esters is effected using palladium on carbon catalysts, with the critical discovery that bicarbonate addition provides protection of the pyrrolidine amine as the sodium carbamate, improving both reaction performance and product stability [1] [2]. This discovery was essential for making processing at manufacturing scale feasible [1] [2].

The purification of ertapenem presents significant technical challenges due to the low stability of the compound under various pH conditions and its tendency to form degradation products [7]. During manufacturing, significant amounts of ertapenem are lost in crystallization mother liquor streams, with overall process yields potentially improved by 7-10% through recovery of this material [7]. The composition of mother liquor crystallization streams is complex, containing 60-70 area percent impurities by chromatographic analysis along with various salts, acids, and organic solvents [7].

Recovery processes have been developed using preparative high-performance liquid chromatography with a novel pH mismatch approach between the column feed and mobile phase [7] [9]. This method achieves gram-level recovery of ertapenem with high purity through reversed-phase preparative chromatography, followed by solvent removal and recycling into the crystallizer [7] [9]. The recovery process involves wiped-film evaporation of mother liquor to prepare suitable feed streams, achieving concentration factors of 15-25 grams per liter while reducing organic solvent content to less than 1% volume per volume [7].

Manufacturing process evolution has required multiple iterations to achieve robust, scalable procedures suitable for commercial production [3]. The development progression from Process A through Process D demonstrated yield improvements from 33% to 49%, with Process D ultimately providing a robust manufacturing process suitable for 10-100 kilogram scale production [3]. Each process iteration addressed specific technical challenges including work-up procedures, isolation techniques, and solvent systems optimization [3].

Temperature control during manufacturing represents another critical challenge, particularly for the coupling reactions and deprotection steps. The coupling reaction with tetramethylguanidine requires precise temperature control at low temperatures, while the palladium-catalyzed hydrogenolysis step requires careful management to prevent decomposition of the sensitive beta-lactam ring system [1] [2].

The final crystallization and isolation of ertapenem sodium requires specific solvent systems and pH control to achieve the desired product quality and yield. Ion-pairing extraction techniques have been developed for simultaneous purification and concentration of aqueous product streams, enabling the removal of water-soluble tetramethylguanidine while maintaining product integrity [1] [2]. Crystallization affords ertapenem sodium monosodium salt in 59-64% overall yield with the required pharmaceutical purity specifications [1] [2].

Quality control during large-scale production necessitates comprehensive analytical monitoring throughout the manufacturing process. High-performance liquid chromatography methods have been developed for monitoring reaction progress, identifying impurities, and ensuring final product quality [10]. The instability of ertapenem under various conditions requires specialized storage and handling procedures to maintain product integrity during manufacturing and subsequent formulation processes [11].

Ertapenem demonstrates exceptional selectivity and binding affinity for multiple penicillin-binding proteins across various bacterial species, with distinct preferences that contribute to its broad-spectrum antimicrobial activity. In Escherichia coli, ertapenem exhibits strong affinity toward penicillin-binding proteins 1a, 1b, 2, 3, 4, and 5, with preferential binding to penicillin-binding proteins 2 and 3 [1] [2]. Quantitative analysis reveals that ertapenem possesses very high affinity for penicillin-binding protein 2 with an inhibitory concentration fifty (IC50) value of 0.01 milligrams per liter and high affinity for penicillin-binding protein 3 with an IC50 value of 0.04 milligrams per liter [3].

The molecular basis for this selectivity stems from ertapenem's unique structural features, particularly the inclusion of a trans-1-hydroxyethyl group that maintains antibacterial efficacy against beta-lactamase-producing organisms, and a critical 1-beta-methyl substituent that shields the beta-lactam carbonyl group [4] [5]. These structural modifications enable ertapenem to establish key contacts between the carbapenem core and residues within the catalytic cavity of penicillin-binding proteins [6].

Recent investigations using expanded profiling methodologies have revealed that ertapenem exhibits co-selectivity towards penicillin-binding protein 3 and penicillin-binding protein 1a, a binding pattern not observed with other carbapenem molecules [7]. This co-selectivity is attributed to the presence of a substantially larger substituent group attached to the five-membered ring structure, which influences the binding geometry and affinity profile [7].

In Pseudomonas aeruginosa studies, ertapenem demonstrates more limited penetration compared to other carbapenems, achieving steady inhibition primarily of penicillin-binding protein 4, while penicillin-binding proteins 1a, 1b, 2, and 5/6 achieve only 8% to 31% occupancy in intact cell assays [8] [9]. However, in lysed cell preparations, ertapenem's IC50 values are comparable to doripenem, indicating that penetration limitations rather than inherent binding affinity account for reduced activity against certain bacterial species [8].

| Penicillin-Binding Protein | IC50 (mg/L) | Binding Affinity | Primary Target Status | Reference |

|---|---|---|---|---|

| PBP1a | - | Strong | Yes | [1] |

| PBP1b | - | Strong | Yes | [1] |

| PBP2 | 0.01 | Very High | Primary | [3] |

| PBP3 | 0.04 | High | Primary | [3] |

| PBP4 | - | Strong | Yes | [1] |

| PBP5 | - | Strong | Yes | [1] |

Time-Kill Kinetics and Post-Antibiotic Effects

Ertapenem exhibits rapid and potent bactericidal activity characterized by concentration-dependent killing kinetics that vary significantly among different bacterial species. Time-kill curve analyses demonstrate that ertapenem achieves a 6 log10 colony-forming unit reduction against Escherichia coli within the first 2 hours of exposure, representing highly efficient bacterial eradication [10]. Against Bacteroides fragilis, ertapenem produces a 4 log10 colony-forming unit reduction within 4 hours, while methicillin-sensitive Staphylococcus aureus requires 4-6 hours to achieve a 3 log10 reduction [10].

The bactericidal mechanism involves time-dependent activity where the critical pharmacodynamic parameter is the time that free drug concentrations exceed the minimum inhibitory concentration of the target organism [11]. Pharmacodynamic studies using in vitro models demonstrate that ertapenem achieves bactericidal activity (≥3 log10 killing) at 6, 12, 24, and 48 hours against multidrug-resistant extended-spectrum beta-lactamase-producing Escherichia coli when time above minimum inhibitory concentration exceeds 98% [12]. Eradication of organisms from culture media occurs at 2 hours, followed by slow regrowth of the majority of strains over subsequent time points, though bactericidal effects are maintained throughout the 48-hour study period [12].

Post-antibiotic effects represent a critical pharmacodynamic property where bacterial growth suppression continues after drug concentrations fall below the minimum inhibitory concentration. Ertapenem demonstrates variable post-antibiotic effects depending on the bacterial species tested. Against Gram-positive strains, particularly Staphylococcus aureus, ertapenem exhibits short post-antibiotic effects ranging from 1.4 to 2.6 hours [13] [14]. However, against Gram-negative bacteria, ertapenem shows no measurable post-antibiotic effect or even negative post-antibiotic effects, consistent with the general behavior of beta-lactam antibiotics against Gram-negative organisms [15] [16].

The molecular mechanisms underlying post-antibiotic effects include prolonged drug binding to target sites and persistent post-exposure bacterial stress responses [15]. For ertapenem, the post-antibiotic effect duration correlates with the extent of penicillin-binding protein acylation and the time required for bacterial recovery from non-lethal cellular damage [15].

| Bacterial Species | Log10 CFU Reduction | Time to Bactericidal Effect (hours) | Post-Antibiotic Effect Duration (hours) | Reference |

|---|---|---|---|---|

| Escherichia coli | 6 | 2 | No PAE | [10] |

| Bacteroides fragilis | 4 | 4 | - | [10] |

| Staphylococcus aureus (MSSA) | 3 | 4-6 | 1.4-2.6 | [10] [13] |

| Klebsiella pneumoniae (ESBL+) | 1 log (rapid) | 1 | - | [10] |

| Proteus mirabilis (ESBL+) | 2 log | 2 | - | [10] |

Cytological Changes in Bacterial Cell Walls

Ertapenem-induced inhibition of penicillin-binding proteins results in distinctive morphological and ultrastructural alterations in bacterial cell walls that reflect the specific targets and mechanisms of action. The primary cytological changes include cell wall disruptions, cytoplasmic clearance, cytoplasmic leakage, bacterial elongation, spheroplast formation, and separation of cell envelope layers [17] [18].

Cell wall disruptions represent the most immediate consequence of ertapenem action, occurring within 2-4 hours of exposure as penicillin-binding protein inhibition disrupts peptidoglycan synthesis and cross-linking [18] [17]. These disruptions manifest as visible breaks or gaps in the cell wall structure when observed under transmission electron microscopy, indicating compromised structural integrity that ultimately leads to bacterial cell death [18].

Bacterial elongation and filamentation occur primarily through ertapenem's inhibition of penicillin-binding protein 3, which is responsible for septal cell wall synthesis during bacterial division [17]. When penicillin-binding protein 3 is inhibited, bacteria continue to grow in length but cannot complete cell division, resulting in elongated filamentous cells that can reach lengths up to 93 micrometers [17]. This morphological change typically occurs within 3-4 hours of ertapenem exposure at concentrations near the minimum inhibitory concentration [17].

At higher ertapenem concentrations or with prolonged exposure, spheroplast formation becomes apparent, particularly in Escherichia coli [17]. This change results from inhibition of penicillin-binding proteins 1a and 1b, which are essential for lateral cell wall synthesis, leading to the formation of large spherical cells with compromised cell wall integrity [17].

Separation of cell envelope layers represents another significant ultrastructural change observed in Gram-negative bacteria treated with ertapenem [17]. This phenomenon involves increased distance between the cytoplasmic membrane and outer membrane, possibly due to outer membrane detachment from peptidoglycan or cytoplasmic membrane retraction [17]. The mechanism may involve disruption of Braun's lipoproteins that anchor the outer membrane to the peptidoglycan layer [17].

Cytoplasmic clearance and leakage occur as secondary effects of cell wall disruption, manifesting as areas of reduced cytoplasmic density and visible leakage of cellular contents [17] [18]. These changes reflect compromised membrane integrity and osmotic pressure alterations that follow primary cell wall damage [17].

The temporal progression of these morphological changes follows a predictable pattern, with cell wall disruptions appearing first, followed by elongation or spheroplast formation depending on the predominant penicillin-binding proteins affected, and culminating in complete cell lysis [17]. The specific pattern of changes serves as a morphological signature that can help identify the mechanism of action and primary molecular targets of ertapenem in different bacterial species [19].

| Morphological Change | Bacterial Species Affected | Mechanism | Time Course | Reference |

|---|---|---|---|---|

| Cell wall disruptions | Various Gram-negative | PBP inhibition → cell wall synthesis disruption | Early (2-4 hours) | [18] [17] |

| Cytoplasmic clearance | Various species | Osmotic pressure changes | Variable | [17] |

| Cytoplasmic leakage | Various species | Membrane integrity loss | Variable | [18] |

| Bacterial elongation/filamentation | E. coli, P. aeruginosa | PBP3 inhibition → septal wall disruption | Within 3-4 hours | [17] |

| Spheroplast formation | E. coli (high concentrations) | PBP1a/1b inhibition | Higher concentrations/longer exposure | [17] |

| Cell envelope separation | Gram-negative bacteria | Peptidoglycan layer disruption | Variable | [17] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.22 (est)

0.3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

TreatmentErtapenem SUN is indicated in paediatric patients (3 months to 17 years of age) and in adults for the treatment of the following infections when caused by bacteria known or very likely to be susceptible to ertapenem and when parenteral therapy is required (see sections 4. 4 and 5. 1): - Intra-abdominal infections- Community acquired pneumonia- Acute gynaecological infections- Diabetic foot infections of the skin and soft tissue (see section 4. 4)PreventionErtapenem SUN is indicated in adults for the prophylaxis of surgical site infection following elective colorectal surgery (see section 4. 4). Consideration should be given to official guidance on the appropriate use of antibacterial agents.

TreatmentTreatment of the following infections when caused by bacteria known or very likely to be susceptible to ertapenem and when parenteral therapy is required: intra-abdominal infections; community-acquired pneumonia; acute gynaecological infections; diabetic foot infections of the skin and soft tissue. PreventionInvanz is indicated in adults for the prophylaxis of surgical site infection following elective colorectal surgery. Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Livertox Summary

Drug Classes

Therapeutic Uses

Ertapenem sodium is indicated for the treatment of adult patients and pediatric patients (3 months of age and older) with ... moderate to severe infections caused by susceptible isolates of the designated microorganisms. /Included in US product label/

Ertapenem sodium is indicated for the treatment of complicated intra-abdominal infections due to Escherichia coli, Clostridium clostridioforme, Eubacterium lentum, Peptostreptococcus species, Bacteroides fragilis, Bacteroides distasonis, Bacteroides ovatus, Bacteroides thetaiotaomicron, or Bacteroides uniformis. /Included in US product label/

Ertapenem sodium is indicated for the treatment of complicated skin and skin structure infections, including diabetic foot infections without osteomyelitis due to Staphylococcus aureus (methicillin susceptible isolates only), Streptococcus agalactiae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Bacteroides fragilis, Peptostreptococcus species, Porphyromonas asaccharolytica, or Prevotella bivia. Ertapenem sodium has not been studied in diabetic foot infections with concomitant osteomyelitis. /Included in US product label/

For more Therapeutic Uses (Complete) data for Ertapenem (8 total), please visit the HSDB record page.

Pharmacology

Ertapenem is a 1-beta-methyl carbapenem and broad-spectrum beta-lactam antibiotic with bactericidal property. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and subsequent lysis of the cell wall leading to cell death of Gram-positive and Gram-negative aerobic and anaerobic pathogens. This agent is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01D - Other beta-lactam antibacterials

J01DH - Carbapenems

J01DH03 - Ertapenem

Mechanism of Action

Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin.

Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3.

Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ...

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Ertapenem predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion. In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces. The mean percentage of the administered dose excreted in urine was 17.4% during 0-2 hours postdose, 5.4% during 4-6 hours postdose, and 2.4% during 12-24 hours postdose. Of the 80% radioactivity in urine, about 38% accounted for unchanged ertapenem and 37% accounted for its ring-opened metabolite.

The apparent volume of distribution at steady state (Vss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age. Ertapenem does not accumulate.

The mean plasma clearance in healthy young adults was approximately 1.8 L/hour. The mean renal clearance of intact ertapenem was 12.8 mL/min compared with a total clearance of 28.4 mL/min.

Ertapenem, reconstituted with 1% lidocaine HCl injection, USP (in saline without epinephrine), is almost completely absorbed following intramuscular (IM) administration at the recommended dose of 1 g. The mean bioavailability is approximately 90%. Following 1 g daily IM administration, mean peak plasma concentrations (Cmax) are achieved in approximately 2.3 hours (Tmax).

Ertapenem is highly bound to human plasma proteins, primarily albumin. In healthy young adults, the protein binding of ertapenem decreases as plasma concentrations increase, from approximately 95% bound at an approximate plasma concentration of <100 micrograms (ug)/mL to approximately 85% bound at an approximate plasma concentration of 300 ug/mL.

The apparent volume of distribution at steady state (Vss) of ertapenem in adults is approximately 0.12 liter/kg, approximately 0.2 liter/kg in pediatric patients 3 months to 12 years of age and approximately 0.16 liter/kg in pediatric patients 13 to 17 years of age.

The concentration of ertapenem in breast milk from 5 lactating women with pelvic infections (5 to 14 days postpartum) was measured at random time points daily for 5 consecutive days following the last 1 g dose of intravenous therapy (3-10 days of therapy). The concentration of ertapenem in breast milk within 24 hours of the last dose of therapy in all 5 women ranged from <0.13 (lower limit of quantitation) to 0.38 ug/mL; peak concentrations were not assessed. By day 5 after discontinuation of therapy, the level of ertapenem was undetectable in the breast milk of 4 women and below the lower limit of quantitation (<0.13 ug/mL) in 1 woman.

For more Absorption, Distribution and Excretion (Complete) data for Ertapenem (18 total), please visit the HSDB record page.

Metabolism Metabolites

The disposition and metabolism of ertapenem, a carbapenem antibiotic, was examined in rat, monkey and man. Sprague-Dawley rats and Rhesus monkeys were given, by intravenous administration, radiolabelled doses of ertapenem (60 and 30 mg kg(-1), respectively), and healthy normal volunteers received a single fixed dose of 1000 mg. Urine and feces were collected for determination of total radioactivity. In healthy volunteers, (14)C-ertapenem was eliminated by a combination of hydrolytic metabolism to a beta-lactam ring-opened derivative and renal excretion of unchanged drug. Approximately equal amounts were excreted as a beta-lactam ring-opened metabolite and unchanged drug (36.7 and 37.5% of dose, respectively). A secondary amide hydrolysis product accounted for about 1% of the dose in man. About 10% of the administered radioactivity was recovered in feces, which suggested that a minor fraction underwent biliary and/or intestinal excretion. In animals, a greater fraction of the dose was eliminated via metabolism; excretion of unchanged drug accounted for 17 and 5% of dose in rats and monkeys, respectively. In monkeys, the beta-lactam ring-opened and amide hydrolysis metabolites accounted for 74.8 and 7.59% of the dose, respectively, whereas in rats, these metabolites accounted for 31.9 and 20% of dose, respectively. In vitro studies with fresh rat tissue homogenates indicated that lung and kidney were the primary organs involved in mediating formation of the beta-lactam ring-opened metabolite. The specific inhibitor of dehydropeptidase-I, cilastatin, inhibited the in vivo and in vitro metabolism of ertapenem in rats, which suggested strongly that the hydrolysis of ertapenem in lung and kidney was mediated by this enzyme.

Ertapenem is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases. Ertapenem is hydrolyzed by metallo-beta-lactamases.

In healthy young adults, after infusion of 1 g IV radiolabeled ertapenem, the plasma radioactivity consists predominantly (94%) of ertapenem. The major metabolite of ertapenem is the inactive ring-opened derivative formed by hydrolysis of the beta-lactam ring.

Associated Chemicals

Wikipedia

Cinnamaldehyde

Drug Warnings

/Ertapenem is contraindicated in patients with/ known hypersensitivity to ertapenem, other carbapenems, or any ingredient in the formulation; history of anaphylactic reaction to beta-lactams. Patients with known hypersensitivity to local anesthetics of the amide type should not receive ertapenem sodium reconstituted with lidocaine hydrochloride for im injection.

Ertapenem is not recommended in the treatment of meningitis in the pediatric population due to lack of sufficient CSF penetration.

Serious and occasionally fatal hypersensitivity (anaphylactic) reactions have been reported in patients receiving therapy with beta-lactams. These reactions are more likely to occur in individuals with a history of sensitivity to multiple allergens. There have been reports of individuals with a history of penicillin hypersensitivity who have experienced severe hypersensitivity reactions when treated with another beta-lactam. Before initiating therapy with ertapenem, careful inquiry should be made concerning previous hypersensitivity reactions to penicillins, cephalosporins, other beta-lactams and other allergens. If an allergic reaction to ertapenem occurs, discontinue the drug immediately. Serious anaphylactic reactions require immediate emergency treatment as clinically indicated.

For more Drug Warnings (Complete) data for Ertapenem (16 total), please visit the HSDB record page.

Biological Half Life

The drug has a mean plasma half-life of approximately 4 hours and may be administered once daily.

The mean plasma half-life in pediatric patients 13 to 17 years of age is approximately 4 hours and approximately 2.5 hours in pediatric patients 3 months to 12 years of age.

The mean plasma t(1/2) ranged from 3.8 to 4.4 hr.

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

... A new HPLC/UV method based on narrow-bore column design using sample pre-cleaning by liquid-liquid extraction has been developed. The assay is rapid for specimen concentrations > or =1 mg/L and is easily tuned to achieve low quantification limits at high chromatographic resolution for lower concentrated samples. The method has been successfully applied to plasma, serum, lung tissue or cell homogenates, and broncho-alveolar lavage fluid with lower limits of quantification of 40 and 20 microg/L, respectively. It was also used for the pharmacokinetic monitoring of ertapenem in humans.

A column-switching, reversed-phase high-performance liquid chromatographic (HPLC) assay for a new structurally unique carbapenem antibiotic, ertapenem, in urine has been improved for selectivity and automated using a Packard MultiPROBE II EX pipetting station. The method uses column-switching for on-line extraction of the urine sample. The extraction column, analytical column, mobile phase, and timing of the column-switching valve have been changed to enhance selectivity for the analyte over endogenous background material. Sample transfer and dilution prior to direct-injection into the HPLC system have been accomplished using a Packard MultiPROBE II EX robotic liquid handling system.

A simple chromatographic assay based on ultra high performance liquid chromatography with ultraviolet detection at 295 nm is proposed to determinate simultaneously human plasma concentrations of imipenem, doripenem, meropenem and ertapenem. After deproteinization by acetonitrile, carbapenems are separated on a PentaFluoroPhenyl column with a binary gradient elution. This method is specific, accurate, precise (the intra-day and inter-day imprecision and inaccuracy are lower than 15%), sensitive (the limit of quantitation is equal to 0.50 mg/L for imipenem, doripenem, ertapenem, meropenem) and not time consuming (run time=7 min). An application of this method to measure ertapenem plasma concentrations in burn patients is presented.

For more Clinical Laboratory Methods (Complete) data for Ertapenem (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Case reports in the literature have shown that co-administration of carbapenems, including ertapenem, to patients receiving valproic acid or divalproex sodium results in a reduction of valproic acid concentrations. The valproic acid concentrations may drop below the therapeutic range as a result of this interaction, therefore increasing the risk of breakthrough seizures. Although the mechanism of this interaction is unknown, data from in vitro and animal studies suggest that carbapenems may inhibit the hydrolysis of valproic acid's glucuronide metabolite (VPA-g) back to valproic acid, thus decreasing the serum concentrations of valproic acid

In vitro studies indicate that ertapenem does not inhibit P-glycoprotein-mediated transport of digoxin or vinblastine and that ertapenem is not a substrate for P-glycoprotein-mediated transport.

Divalproex sodium is an anticonvulsant widely prescribed to treat several types of seizure disorders, including tonic-clonic and simple or complex partial seizures. /Investigators/ describe a 41-year-old man who experienced recurring tonic-clonic seizures after a drug interaction between divalproex sodium and ertapenem, a carbapenem antibiotic. The patient's valproic acid serum concentration was 130 ug/mL approximately 3 months before he started ertapenem 2000 mg/day (20.6 mg/kg/day). On day 7 of ertapenem therapy, the patient was brought to the emergency department with tonic-clonic seizures; his valproic acid serum concentration was 70 ug/mL. His divalproex sodium dosage was increased, and he was released from the emergency department only to return 4 days later with recurring seizures. This time his valproic acid serum concentration was 10.7 ug/mL. Ertapenem was discontinued, and his divalproex sodium dosage was increased further. The patient's valproic acid level rapidly returned to a therapeutic level 2 days after ertapenem discontinuation, and he had no further seizures. Using the Naranjo adverse drug reaction probability scale to determine the probability of the drug interaction, we found that the likelihood of the interaction was probable (score of 7). Similar interactions have been reported between other carbapenem antibiotics and valproic acid. Clinicians should be aware of this potential interaction between divalproex sodium and ertapenem; concurrent administration of these two drugs should be approached with caution. In patients prescribed this combination, the valproic acid serum concentration should be carefully monitored to prevent recurring seizures.

Stability Shelf Life

Dates

2: Lother SA, Press N. Once-Daily Treatments for Methicillin-Susceptible Staphylococcus aureus Bacteremia: Are They Good Enough? Curr Infect Dis Rep. 2017 Sep 23;19(11):43. doi: 10.1007/s11908-017-0599-0. Review. PubMed PMID: 28942574.

3: Deshayes S, Coquerel A, Verdon R. Neurological Adverse Effects Attributable to β-Lactam Antibiotics: A Literature Review. Drug Saf. 2017 Dec;40(12):1171-1198. doi: 10.1007/s40264-017-0578-2. Review. PubMed PMID: 28755095.

4: Bos JC, van Hest RM, Prins JM. Pharmacokinetics of Antibiotics in Sub-Saharan African Patient Populations: A Systematic Review. Ther Drug Monit. 2017 Aug;39(4):387-398. doi: 10.1097/FTD.0000000000000418. Review. PubMed PMID: 28703719.

5: Takimoto K, Wang Q, Suzuki D, Katayama M, Hayashi Y. Clinical efficacy of piperacillin/tazobactam in the treatment of complicated skin and soft tissue infections. Expert Opin Pharmacother. 2017 Jul;18(10):1027-1034. doi: 10.1080/14656566.2017.1341491. Epub 2017 Jun 23. Review. PubMed PMID: 28627952.

6: Murray CK. Field Wound Care: Prophylactic Antibiotics. Wilderness Environ Med. 2017 Jun;28(2S):S90-S102. doi: 10.1016/j.wem.2016.12.009. Review. PubMed PMID: 28601215.

7: El-Gamal MI, Brahim I, Hisham N, Aladdin R, Mohammed H, Bahaaeldin A. Recent updates of carbapenem antibiotics. Eur J Med Chem. 2017 May 5;131:185-195. doi: 10.1016/j.ejmech.2017.03.022. Epub 2017 Mar 16. Review. PubMed PMID: 28324783.

8: Andersen RK, Jemec GB. Treatments for hidradenitis suppurativa. Clin Dermatol. 2017 Mar - Apr;35(2):218-224. doi: 10.1016/j.clindermatol.2016.10.018. Epub 2016 Oct 27. Review. PubMed PMID: 28274363.

9: Zelyas N, Gee S, Nilsson B, Bennett T, Rennie R. Infections Caused by Actinomyces neuii: A Case Series and Review of an Unusual Bacterium. Can J Infect Dis Med Microbiol. 2016;2016:6017605. doi: 10.1155/2016/6017605. Epub 2016 Feb 29. Review. PubMed PMID: 27366175; PubMed Central PMCID: PMC4904567.

10: Veillette JJ, Van Epps P. Ertapenem-Induced Hallucinations and Delirium in an Elderly Patient. Consult Pharm. 2016 Apr;31(4):207-14. doi: 10.4140/TCP.n.2016.207. Review. PubMed PMID: 27056357.

11: Candel FJ, Julián-Jiménez A, González-Del Castillo J. Current status in outpatient parenteral antimicrobial therapy: a practical view. Rev Esp Quimioter. 2016 Apr;29(2):55-68. Epub 2016 Mar 25. Review. PubMed PMID: 27014770.

12: Sotgiu G, D'Ambrosio L, Centis R, Tiberi S, Esposito S, Dore S, Spanevello A, Migliori GB. Carbapenems to Treat Multidrug and Extensively Drug-Resistant Tuberculosis: A Systematic Review. Int J Mol Sci. 2016 Mar 12;17(3):373. doi: 10.3390/ijms17030373. Review. PubMed PMID: 26985890; PubMed Central PMCID: PMC4813232.

13: Pedroso TM, Salgado HR. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Crit Rev Anal Chem. 2016;46(1):15-21. doi: 10.1080/10408347.2014.937850. Review. PubMed PMID: 26857445.

14: Brook I. Spectrum and treatment of anaerobic infections. J Infect Chemother. 2016 Jan;22(1):1-13. doi: 10.1016/j.jiac.2015.10.010. Epub 2015 Nov 24. Review. PubMed PMID: 26620376.

15: Bettoli V, Join-Lambert O, Nassif A. Antibiotic Treatment of Hidradenitis Suppurativa. Dermatol Clin. 2016 Jan;34(1):81-9. doi: 10.1016/j.det.2015.08.013. Review. PubMed PMID: 26617361.

16: Markakis K, Bowling FL, Boulton AJ. The diabetic foot in 2015: an overview. Diabetes Metab Res Rev. 2016 Jan;32 Suppl 1:169-78. doi: 10.1002/dmrr.2740. Review. PubMed PMID: 26451519.

17: Selva Olid A, Solà I, Barajas-Nava LA, Gianneo OD, Bonfill Cosp X, Lipsky BA. Systemic antibiotics for treating diabetic foot infections. Cochrane Database Syst Rev. 2015 Sep 4;(9):CD009061. doi: 10.1002/14651858.CD009061.pub2. Review. PubMed PMID: 26337865.

18: Apodaca K, Baker J, Bin-Bilal H, Raskin Y, Quinn DK. Ertapenem-Induced Delirium: A Case Report and Literature Review. Psychosomatics. 2015 Sep-Oct;56(5):561-6. doi: 10.1016/j.psym.2015.02.002. Epub 2015 Feb 12. Review. PubMed PMID: 26002226.

19: Jeon JH, Lee JH, Lee JJ, Park KS, Karim AM, Lee CR, Jeong BC, Lee SH. Structural basis for carbapenem-hydrolyzing mechanisms of carbapenemases conferring antibiotic resistance. Int J Mol Sci. 2015 Apr 29;16(5):9654-92. doi: 10.3390/ijms16059654. Review. PubMed PMID: 25938965; PubMed Central PMCID: PMC4463611.

20: Cantón R, Canut A, Morosini MI, Oliver A. Breakpoints for carbapenemase-producing Enterobacteriaceae: is the problem solved? Enferm Infecc Microbiol Clin. 2014 Dec;32 Suppl 4:33-40. doi: 10.1016/S0213-005X(14)70172-7. Review. PubMed PMID: 25542050.